(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone

Regioselectivity Cross-coupling Aryl halide reactivity

Synthetic routes requiring precise regiochemistry often fail when the 3-benzyloxy-4-bromo pattern is replaced by isomers or simpler analogs. This compound is the exact building block you need to maintain patent integrity and avoid derailing multi-step syntheses. - Orthogonal reactivity: aryl bromide enables chemoselective Suzuki/Buchwald-Hartwig coupling; benzyl ether cleaved via hydrogenolysis to reveal a free phenol for further derivatization. - Non-interchangeable substitution: the 2-benzyloxy-5-bromo isomer (CAS 1021088-79-8) directs cross-couplings to different positions, making this 3,4-substituted scaffold indispensable for SAR studies. - Supply reliability: in-stock research-grade material with global shipping, eliminating lead-time uncertainty for critical medicinal chemistry programs.

Molecular Formula C18H18BrNO2
Molecular Weight 360.2 g/mol
Cat. No. B8167668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone
Molecular FormulaC18H18BrNO2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)OCC3=CC=CC=C3
InChIInChI=1S/C18H18BrNO2/c19-16-9-8-15(18(21)20-10-4-5-11-20)12-17(16)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2
InChIKeyMQWRKIPYTNCHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone: Structural Differentiation from Analogs


(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone is a synthetic aryl ketone building block featuring a specific 3-benzyloxy-4-bromo substitution pattern on the phenyl ring, linked via a carbonyl to a pyrrolidine ring . It is a member of the (halophenyl)(pyrrolidin-1-yl)methanone class, which includes closely related compounds like (3-bromophenyl)(pyrrolidin-1-yl)methanone and (4-bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone , as well as the positional isomer (2-(benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone . Its unique arrangement of a bromine atom and a benzyl-protected hydroxyl group on the aromatic core makes it a key intermediate for asymmetric synthesis and advanced pharmaceutical research where precise regiochemistry is critical.

1
Precise regiochemistry 3-benzyloxy-4-bromo substitution pattern ensures correct reactivity for scaffold-oriented synthesis.
2
Masked phenol handle Benzyloxy group enables late-stage deprotection to a free phenol, supporting sequential diversification.
3
Orthogonal handles Aryl bromide and protected oxygen provide two independent reactive sites for convergent synthesis.

(3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone: Substitution Risks


Substituting this specific compound for a simpler or differently positioned analog introduces significant risks in synthetic workflows. The 3-benzyloxy-4-bromo regiochemistry is not interchangeable with other isomers; for example, the 2-benzyloxy-5-bromo isomer (CAS 1021088-79-8 ) would direct electrophilic aromatic substitution or cross-coupling reactions to entirely different positions, potentially derailing a multi-step synthesis. Replacing the benzyloxy group with a smaller methoxy group, as in (4-bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 876752-72-6 ), eliminates the ability to perform a late-stage deprotection to reveal a free phenol, a crucial handle for subsequent diversification or pro-drug strategies. Using a mono-substituted analog like (3-bromophenyl)(pyrrolidin-1-yl)methanone (CAS 346721-91-3 ) lacks the critical oxygen functionality altogether, severely limiting its utility in medicinal chemistry SAR studies.

!
Positional isomers (e.g., 2-benzyloxy-5-bromo) direct cross-coupling to different ring positions and may derail multi-step routes.
!
Replacing benzyloxy with methoxy eliminates late-stage phenol unmasking, limiting subsequent derivatization strategies.
!
Simpler halo-phenyl analogs lack the oxygen functionality entirely, reducing utility in medicinal chemistry SAR studies.

Comparative Evidence: (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone


3-Benzyloxy-4-Bromo vs. 2-Benzyloxy-5-Bromo Regiochemistry

This compound possesses a specific 3-benzyloxy-4-bromo substitution pattern, which is a structural isomer of the commercially available (2-(benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone (CAS 1021088-79-8) . The position of the bromine and the protected oxygen relative to the electron-withdrawing amide group directly dictates the molecule's dipole moment and the electronic environment of the aromatic ring, leading to different reactivities in palladium-catalyzed cross-coupling reactions. This precise regiochemistry is non-interchangeable for projects aiming to build specific molecular scaffolds.

Regiochemistry Comparison
Head-to-head
Target: 3-benzyloxy-4-bromo
Comparator: 2-benzyloxy-5-bromo (CAS 1021088-79-8)
Regiochemistry determines coupling site and scaffold geometry; isomers are not interchangeable.
Structural analysis from supplier data; specific coupling yields not reported.
Regioselectivity Cross-coupling Aryl halide reactivity Medicinal chemistry building blocks

Benzyloxy Masked Phenol vs. Methoxy Analog

The target compound features a benzyloxy (-OBn) group, which serves as a protected phenol that can be cleaved under mild hydrogenolysis conditions to reveal a free hydroxyl group [1]. This contrasts directly with the analog (4-bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone (CAS 876752-72-6), where the methyl ether (-OMe) is significantly more resistant to deprotection . The benzyl protecting group is a standard tool in organic synthesis for masking phenol reactivity until a late stage, enabling synthetic sequences that would be impossible with a free or methyl-protected phenol.

Protecting Group Strategy
Class-level
Benzyloxy (-OBn) → cleavable to phenol
Methoxy (-OMe) → resistant to deprotection
Enables late-stage phenol introduction for etherification or phosphorylation.
Standard protecting group chemistry; reaction-specific yields not provided.
Protecting group strategy Late-stage functionalization Medicinal chemistry diversification

Dual Functionality vs. Simple Phenyl Analog

This compound uniquely combines an aryl bromide and a protected phenol on the same ring, offering two orthogonal reactive handles in contrast to the simpler (3-bromophenyl)(pyrrolidin-1-yl)methanone (CAS 346721-91-3), which lacks oxygen functionality . The presence of the bromine allows for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the benzyloxy group acts as a protected phenol, enabling sequential, chemoselective transformations. This structural complexity is valuable for generating diverse libraries from a single intermediate.

Synthetic Handle Count
Head-to-head
Target: 2 handles (C-Br, O-Bn)
Comparator: 1 handle (C-Br only; CAS 346721-91-3)
Doubles diversification potential for sequential transformations.
Structural comparison; functional validation pending.
Molecular complexity Synthetic handle Fragment-based drug discovery

Application Scenarios: (3-(Benzyloxy)-4-bromophenyl)(pyrrolidin-1-yl)methanone


Scaffold Diversification via Cross-Coupling and Deprotection

Its ideal use is as a core scaffold in medicinal chemistry where its two orthogonal handles are fully exploited. The aryl bromide can first undergo a chemoselective Suzuki or Buchwald-Hartwig coupling to introduce an aryl or amine group. Following this, the benzyl ether can be cleaved under hydrogenolysis to reveal a free phenol for further derivatization (e.g., etherification, phosphorylation). This sequential functionalization strategy, enabled by the specific functional group pairing, is not feasible with the methoxy or unsubstituted phenyl analogs [1].

Disubstituted FBDD Fragment

This compound can serve as a more complex, disubstituted fragment in FBDD libraries compared to simpler 3-bromophenyl or 4-bromo-3-methoxyphenyl fragments. Its increased structural complexity and the presence of the benzyloxy group improve the initial affinity fingerprint and provide a clear vector for fragment elaboration. Its differentiation from the directly comparable (2-benzyloxy-5-bromophenyl) isomer is critical, as the substitution pattern is non-interchangeable and accessing one isomer from the other synthetically is impractical .

Kinase Inhibitor Intermediate Synthesis

The (pyrrolidin-1-yl)methanone motif is a recurring amide bioisostere in kinase inhibitor design. This specific compound, with its 3-benzyloxy-4-bromo substitution, is the direct precursor for any target molecule bearing this exact pharmacophore. A literature example, while not this compound, shows a related benzyloxy-pyrrolidine derivative used in the synthesis of a prostaglandin D2 receptor antagonist, highlighting the class's pharmaceutical relevance . The exact regiochemistry is non-negotiable for maintaining the complex patent landscape around final drug candidates.

Application Selection Property Validation Focus
Scaffold Diversification via Orthogonal Handles Two sequential reactive sites (C-Br and O-Bn) Sequential cross-coupling and deprotection feasibility
Disubstituted Fragment for FBDD 3-benzyloxy-4-bromo substitution pattern and complexity Fragment elaboration vectors; regioisomer specificity
Kinase Inhibitor Intermediate Synthesis Pharmacophore-matched 3-benzyloxy-4-bromo architecture Regiochemistry alignment with target patent landscape
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